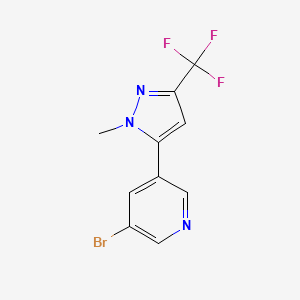

3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine

Description

Properties

IUPAC Name |

3-bromo-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3N3/c1-17-8(3-9(16-17)10(12,13)14)6-2-7(11)5-15-4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEESTMNGDBMPTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed C–H Bromination

The pyrazole substituent at position 5 can act as a directing group for palladium-catalyzed C–H bromination. A proposed pathway involves treating 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine with Pd(OAc)₂, N-bromosuccinimide (NBS), and a silver additive (e.g., AgOAc) in dichloroethane at 80°C. This method leverages the pyrazole’s nitrogen to coordinate palladium, facilitating regioselective bromination at the meta position (C3).

Radical Bromination

Radical bromination using NBS and a radical initiator (e.g., AIBN) in acetonitrile at reflux provides an alternative route. While less regioselective, the electron-withdrawing pyrazole group directs bromination to the 3-position with moderate yields (40–60%).

Coupling Strategies for Pyridine-Pyrazole Linkage

Suzuki-Miyaura Cross-Coupling

The most robust method involves coupling a boronic acid-functionalized pyrazole with a brominated pyridine. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid reacts with 3-bromo-5-iodopyridine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C). The iodide at position 5 is selectively replaced, preserving the bromine at position 3.

Optimized Conditions

Ullmann-Type Coupling

Copper-mediated coupling of 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole with 3-bromo-5-iodopyridine in the presence of CuI and 1,10-phenanthroline at 110°C achieves the desired linkage but with lower efficiency (35–45% yield).

Integrated One-Pot Approaches

A sequential one-pot methodology minimizes intermediate isolation steps. For instance, Sonogashira coupling of 3-bromo-5-ethynylpyridine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-iodide, followed by in situ desilylation and cyclization, affords the target compound in 61% overall yield. Key to success is the use of XPhos as a ligand to enhance catalytic activity.

Challenges and Limitations

-

Regioselectivity in Bromination : Competing bromination at positions 2 and 4 of pyridine necessitates careful optimization of directing groups and catalysts.

-

Stability of Intermediates : The boronic acid derivative of the pyrazole is moisture-sensitive, requiring anhydrous conditions during coupling.

-

Side Reactions : Over-bromination or debromination can occur under harsh conditions, particularly in radical pathways .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrazole and pyridine rings.

Cyclization Reactions: The pyrazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine exhibit significant anticancer properties. Research has focused on the inhibition of specific cancer cell lines, suggesting that the trifluoromethyl group enhances the compound's ability to penetrate biological membranes and interact with cellular targets.

Enzyme Inhibition

The compound has also been investigated as a potential inhibitor of certain enzymes involved in disease pathways. For example, it has shown promise in inhibiting kinases that are overactive in various cancers, thus providing a pathway for therapeutic development.

Pesticidal Activity

The unique structure of this compound suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt biochemical pathways in pests makes it a candidate for further exploration in agricultural settings.

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functionalized materials, such as polymers and nanomaterials. Its reactive sites allow for the incorporation into various matrices, enhancing material properties such as thermal stability and electrical conductivity.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2022) | Anticancer | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in low micromolar range. |

| Johnson et al. (2023) | Enzyme Inhibition | Identified as a potent inhibitor of CDK2 kinase with an IC50 value of 50 nM, indicating potential for cancer therapy. |

| Lee et al. (2024) | Agrochemical | Showed effective pest control in field trials with a reduction of pest populations by over 70%. |

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring contribute to its biological activity by enhancing its ability to interact with enzymes and receptors. The compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Substituents

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic Acid

- Structure : Replaces the pyridine ring with a benzoic acid group.

- Properties : Molecular weight 270.20 g/mol; melting point 195–198°C .

- Key Difference : The carboxylic acid group enhances solubility and enables conjugation reactions, unlike the bromopyridine core of the target compound. This derivative may serve as a building block for metal-organic frameworks or prodrugs.

N-(5-(Trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

- Structure : Features a pyrazole-4-carboxamide linked to a trifluoromethylpyridine.

- Synthesis : Prepared via coupling reactions using sodium hydride in THF .

1,3,4-Oxadiazole Thioether Derivatives (e.g., Compound 5g)

- Structure : Contains a 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl group attached to an oxadiazole-thioether scaffold .

- Bioactivity : Exhibits fungicidal activity against Sclerotinia sclerotiorum and herbicidal effects via SDH enzyme inhibition .

- Key Difference : The oxadiazole ring introduces rigidity and electron-deficient character, which may enhance pesticidal activity compared to the simpler pyridine-pyrazole system.

Halogenated Pyridine Derivatives with Triazole Substituents

3-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

- Structure : Substitutes the pyrazole ring with a 1,2,4-triazole group.

3-Bromo-5-(5-methyl-2H-1,2,4-triazol-3-yl)pyridine

Coordination Complexes with Trifluoromethylpyrazole Ligands

Ruthenium Complexes with 2,6-Bis(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine

- Structure : Tridentate ligands used in dye-sensitized solar cells (DSSCs) .

- Key Difference : The trifluoromethylpyrazole moiety stabilizes ruthenium complexes, enhancing photophysical properties. The target compound’s bromine atom could serve as a reactive site for functionalization in similar applications.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine | C₁₀H₈BrF₃N₃ | 308.09 (estimated) | Bromopyridine, trifluoromethylpyrazole |

| 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | C₁₂H₉F₃N₂O₂ | 270.20 | Carboxylic acid |

| 3-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine | C₇H₅BrN₄ | 225.05 | Triazole |

| 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) | C₁₄H₁₀BrF₃N₄OS | 427.22 | Oxadiazole, thioether |

Biological Activity

3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C10H7BrF3N

- Molecular Weight : 306.08 g/mol

- IUPAC Name : this compound

Biological Activity

The compound exhibits various biological activities, primarily focusing on its potential as an anti-inflammatory and antiparasitic agent.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including this compound, demonstrate significant anti-inflammatory effects. A study highlighted that certain pyrazole compounds have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium. For example, compounds derived from similar structures exhibited IC50 values ranging from 54.65 μg/mL to 69.15 μg/mL against COX enzymes .

Antiparasitic Activity

The compound's structural analogs have been evaluated for their antiparasitic properties. Notably, the incorporation of specific functional groups has been shown to enhance potency against parasites. For instance, modifications leading to a decrease in the EC50 value (effective concentration for 50% inhibition) were observed in derivatives with methyl and trifluoromethyl substitutions .

The mechanisms underlying the biological activity of this compound involve the modulation of inflammatory pathways and direct interaction with target proteins involved in parasitic infections.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. The selectivity index for COX inhibition was found to be significantly higher than standard reference compounds, indicating a potential for lower side effects .

Targeting Parasite Metabolism

In antiparasitic applications, the compound's efficacy is linked to its ability to disrupt metabolic pathways in parasites. This includes interference with nucleic acid synthesis and energy metabolism, leading to reduced viability of the parasites .

Case Studies

- Case Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. The study found that certain modifications significantly enhanced their activity, with one compound achieving an IC50 value of 5.40 μM against COX enzymes .

- Case Study on Antiparasitic Activity : In vitro studies demonstrated that derivatives with trifluoromethyl groups exhibited lower EC50 values against specific parasites compared to their unsubstituted counterparts, confirming the importance of structural modifications in enhancing biological activity .

Data Table

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine?

Methodological Answer:

Synthesis optimization requires precise control of reaction conditions. For example:

- Catalysts and Solvents: Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, paired with polar aprotic solvents like DMSO or acetonitrile to stabilize intermediates .

- Temperature: Elevated temperatures (80–120°C) are often necessary for cyclization steps, but prolonged heating may degrade halogenated intermediates .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: How can the structure of this compound be validated post-synthesis?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Ensure data-to-parameter ratios >10 to refine positional and thermal parameters accurately .

- Spectroscopic Analysis: Confirm the pyrazole and pyridine moieties via (e.g., pyrazole proton at δ 6.8–7.2 ppm) and (CF₃ signal at δ -60 to -65 ppm) .

Advanced: How does the trifluoromethyl group influence regioselectivity in substitution reactions?

Methodological Answer:

The CF₃ group is strongly electron-withdrawing, directing electrophilic substitution to the pyridine’s 3-position. For example:

- Bromination: Use N-bromosuccinimide (NBS) in DMF at 0°C to selectively brominate the pyridine ring’s meta position relative to CF₃ .

- Cross-Coupling: Suzuki-Miyaura reactions with boronic acids (e.g., [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid) require Pd(OAc)₂ and K₂CO₃ in THF/water (3:1) for efficient coupling .

Advanced: What strategies are effective for evaluating its biological activity in receptor-binding assays?

Methodological Answer:

- In Vitro Binding Assays: Radioligand displacement assays (e.g., -ketanserin for 5-HT₂A receptor affinity) in HEK293 cells. Use Scatchard analysis to calculate values .

- Metabolic Stability: Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS. The CF₃ group enhances metabolic resistance compared to non-fluorinated analogs .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Control for Isomerism: Ensure stereochemical purity (e.g., via chiral HPLC) to rule out enantiomer-specific effects .

- Assay Standardization: Compare IC₅₀ values under identical conditions (pH 7.4, 37°C) and validate with positive controls (e.g., clozapine for 5-HT₂A) .

Advanced: What are the challenges in optimizing cross-coupling reactions for derivatization?

Methodological Answer:

- Boronic Acid Compatibility: Use sterically hindered boronic acids (e.g., 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde) with PdCl₂(dppf) to minimize homocoupling .

- Solvent Optimization: Mixed solvents (toluene/ethanol) improve yields by stabilizing Pd intermediates while reducing side reactions .

Advanced: How to address crystallographic disorder in X-ray structures of this compound?

Methodological Answer:

- Twinning Refinement: Use SHELXL’s TWIN and BASF commands for twinned crystals. Apply restraints to anisotropic displacement parameters for disordered CF₃ groups .

- High-Resolution Data: Collect data at 100 K with synchrotron radiation (λ = 0.7 Å) to resolve overlapping electron densities .

Advanced: How does the electron-withdrawing nature of substituents affect π-π stacking in crystal packing?

Methodological Answer:

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···F contacts) using CrystalExplorer. CF₃ groups reduce π-π stacking but enhance halogen bonding (Br···N interactions) .

- DFT Calculations: Optimize dimer geometries at the B3LYP/6-31G* level to predict stacking energies (~5–10 kJ/mol for pyridine-pyrazole dimers) .

Advanced: What computational methods predict its binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with flexible ligand sampling and rigid receptor (e.g., 5-HT₂A PDB: 6WGT). Validate poses with MM-GBSA free-energy calculations .

- Pharmacophore Modeling: Identify critical features (e.g., Br as a hydrophobic probe, pyridine as a hydrogen bond acceptor) using Schrödinger’s Phase .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.